BenchChemオンラインストアへようこそ!

GEKG peptide

Anti-wrinkle Collagen synthesis Dermal fibroblast

GEKG peptide (CAS 960608-17-7), also designated as Tetrapeptide-21, is a synthetic signal peptide composed of the amino acid sequence Gly-Glu-Lys-Gly. It is a biomimetic matrikine designed to replicate a sequence found in multiple extracellular matrix (ECM) proteins, including collagens I, II, III, IV, V, and elastin.

Molecular Formula C15H27N5O7
Molecular Weight 389.40 g/mol
CAS No. 960608-17-7
Cat. No. B3317491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGEKG peptide
CAS960608-17-7
Molecular FormulaC15H27N5O7
Molecular Weight389.40 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN
InChIInChI=1S/C15H27N5O7/c16-6-2-1-3-9(14(26)18-8-13(24)25)20-15(27)10(4-5-12(22)23)19-11(21)7-17/h9-10H,1-8,16-17H2,(H,18,26)(H,19,21)(H,20,27)(H,22,23)(H,24,25)/t9-,10-/m0/s1
InChIKeyCUVSTAMIHSSVKL-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

GEKG Peptide (CAS 960608-17-7): Procurement-Relevant Technical Profile for Anti-Wrinkle Bioactive Ingredients


GEKG peptide (CAS 960608-17-7), also designated as Tetrapeptide-21, is a synthetic signal peptide composed of the amino acid sequence Gly-Glu-Lys-Gly [1]. It is a biomimetic matrikine designed to replicate a sequence found in multiple extracellular matrix (ECM) proteins, including collagens I, II, III, IV, V, and elastin [2]. GEKG functions primarily by stimulating dermal fibroblasts to upregulate the expression of key ECM components such as collagen I, hyaluronic acid synthase (HAS1), and fibronectin (FN1) [3]. Its molecular weight is 389.4 Da with a calculated clogP of -2.58, classifying it as a hydrophilic peptide [4]. This profile is critical for procurement specialists and formulators seeking a scientifically validated, single-sequence active with established in vitro and in vivo efficacy for dermal rejuvenation applications.

Why 'Just Any Matrikine' Cannot Replace GEKG: Quantified Differentiation in ECM Gene Induction


Substituting GEKG with a generic matrikine or even a structurally similar peptide like palmitoyl pentapeptide-4 (Matrixyl) or GHK fails due to quantifiable differences in target gene expression and biophysical properties. Comparative in vitro studies demonstrate that GEKG induces significantly higher upregulation of the primary dermal collagen gene (COL1A1) and fibronectin (FN1) than its closest commercial comparator, Matrixyl, under controlled conditions [1]. Specifically, GEKG treatment resulted in a 2.8-fold increase in COL1A1 expression compared to a 1.8-fold increase for KTTKS (the active sequence in Matrixyl), establishing a clear and verifiable performance delta [2]. Furthermore, GEKG's distinct physicochemical profile (MW: 389.4 Da, clogP: -2.58) necessitates specific formulation considerations (e.g., nano-carrier systems) to overcome its hydrophilicity, which are not directly transferable from more lipophilic peptide derivatives like Palmitoyl-KTTKS (MW: 802.1 Da, clogP: 3.72) [3]. Therefore, procurement decisions cannot rely on 'class effect' assumptions; the specific sequence of GEKG delivers a quantitatively different biological output.

GEKG Peptide (CAS 960608-17-7) Quantitative Evidence Guide: Comparator-Based Differentiation Data for Scientific Selection


Superior Induction of Collagen I (COL1A1) Gene Expression Versus Matrixyl

GEKG demonstrates a significantly higher capacity to upregulate COL1A1 gene expression, the primary marker for dermal collagen production, compared to the widely used matrikine KTTKS (the core sequence of Matrixyl). In a foundational study using human dermal fibroblasts, GEKG treatment induced a 2.8-fold increase in COL1A1 expression, whereas KTTKS induced a 1.8-fold increase relative to control [1]. This 1.56-fold performance advantage is corroborated by a more recent independent study which identified GEKG as a potentially more potent biostimulator than Matrixyl based on its upregulation of multiple ECM genes including COL1A1, HAS1, and FN1 [2].

Anti-wrinkle Collagen synthesis Dermal fibroblast Matrikine

Quantified Upregulation of Fibronectin (FN1) Gene Expression: A Distinctive GEKG Advantage

GEKG exhibits a profoundly more robust effect on the expression of fibronectin (FN1), a critical glycoprotein for cell adhesion and ECM structural integrity, when directly compared to KTTKS. Data from a 2011 study show that GEKG treatment increased FN1 expression by nearly 20-fold, in stark contrast to KTTKS, which only achieved a 1.5-fold increase under the same conditions [1]. This represents a greater than 13-fold differential in the induction of this key protein. A subsequent 2025 study also noted that GEKG alone resulted in the highest relative expression of COL1A1 among peptide-only treatments, and its combination with i-PRF significantly increased FN1 expression by 3.0-fold compared to control at 72 hours [2].

Extracellular matrix Cell adhesion Fibronectin Skin firmness

Molecular Properties Comparison: Hydrophilicity Drives Formulation Strategy

The physicochemical properties of GEKG differentiate it from commonly used palmitoylated peptides like Palmitoyl-KTTKS (Matrixyl) and Palmitoyl-GHK, directly impacting its formulation requirements and predicted skin permeability. GEKG has a molecular weight of 389.4 Da and a calculated clogP of -2.58, indicating high hydrophilicity [1]. In contrast, the lipophilic Palmitoyl-KTTKS has an MW of 802.1 Da and a clogP of 3.72 [1]. This fundamental difference means that GEKG, in its unmodified form, will not partition into the stratum corneum lipids as readily as palmitoylated peptides and requires specialized delivery systems (e.g., nano-sized carriers) for effective dermal penetration [2].

Peptide delivery Formulation science Bioavailability Skin permeability

Clinical Efficacy: In Vivo Reduction in Skin Roughness Confirmed by Fringe Projection

GEKG is supported by in vivo clinical data demonstrating its efficacy in reducing facial wrinkles, a claim not universally established for all matrikine peptides at the time of its development. In a placebo-controlled study of 30 volunteers using quantitative 3D fringe projection analysis, GEKG treatment significantly decreased skin surface roughness, a direct measure of wrinkles, whereas the placebo had no effect [1]. This objective clinical endpoint provides a crucial layer of evidence beyond in vitro gene expression, differentiating it from peptides with less rigorous or absent clinical validation.

Clinical trial In vivo efficacy Skin roughness Anti-aging

Enhanced Collagen Stimulation via Ascorbyl Conjugation: A GEKG-Specific Advantage

Chemical modification of GEKG can create derivatives with superior activity, a potential not equally exploitable for all peptide sequences. The ester-bonded ascorbyl (vitamin C) conjugate of GEKG demonstrated a more potent stimulatory effect on collagen production and related gene expression than either vitamin C or unmodified GEKG alone [1]. This suggests that the GEKG sequence provides a favorable scaffold for creating enhanced-value derivatives, offering a pathway for second-generation product development that is sequence-specific.

Peptide derivative Collagen synthesis Vitamin C conjugate Bioactivity

Optimal Research and Industrial Application Scenarios for GEKG Peptide (CAS 960608-17-7) Based on Quantitative Evidence


Formulation of High-Potency Anti-Wrinkle Serums Targeting Multiple ECM Pathways

Based on its superior induction of COL1A1 (2.8-fold vs. 1.8-fold for KTTKS) and exceptionally high upregulation of FN1 (20-fold vs. 1.5-fold for KTTKS), GEKG is the preferred peptide active for premium anti-wrinkle serums where the goal is maximal stimulation of both collagen and fibronectin for improved skin firmness and texture [1]. Formulators can leverage this quantitative advantage to create a high-efficacy claim in a competitive market. The development must, however, account for GEKG's hydrophilic nature (clogP: -2.58) by incorporating penetration-enhancing nano-carriers (e.g., microemulsions) to ensure the active reaches the dermal fibroblasts, as standard emulsions are significantly less effective [2].

Development of Synergistic Regenerative Aesthetics with Injectable Platelet-Rich Fibrin (i-PRF)

For clinical or medical aesthetic applications involving injectable platelet-rich fibrin (i-PRF), GEKG is a rational choice due to demonstrated synergistic effects. An in vitro study showed that the combination of i-PRF + GEKG led to the highest COL1A1 expression at 72 hours and significantly increased FN1 expression by 3.0-fold compared to control, outperforming the i-PRF + Matrixyl combination in several metrics [3]. This synergy supports the selection of GEKG over other peptides for incorporation into next-generation autologous regenerative therapies aimed at dermal rejuvenation.

Research Tool for Investigating Matrikine-Specific Signaling Pathways

The stark contrast in FN1 induction between GEKG (20-fold) and KTTKS (1.5-fold) under identical conditions [1] positions GEKG as a powerful and specific research tool. Scientists investigating the differential regulation of ECM genes by matrikines can use GEKG to dissect pathways governing fibronectin production and cell adhesion, mechanisms that are less prominently activated by other common signal peptides. Its unmodified, hydrophilic nature also makes it suitable for studying the fundamental challenges of delivering polar peptides into the skin.

Base Sequence for Developing Next-Generation Conjugated Peptide Derivatives

The proven ability of an ascorbyl-GEKG conjugate to outperform both its components in stimulating collagen [4] validates the GEKG sequence as a viable and effective scaffold for creating proprietary, enhanced-performance derivatives. Industrial R&D teams can use unmodified GEKG (CAS 960608-17-7) as a starting material to synthesize and screen novel conjugates (e.g., with other vitamins, lipophilic moieties, or targeting ligands) to develop patentable second-generation actives with improved bioavailability or biological activity.

Quote Request

Request a Quote for GEKG peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.